1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
Description
Properties
CAS No. |
61545-12-8 |
|---|---|
Molecular Formula |
C18H19Cl3N2 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C18H19Cl3N2/c1-13-10-14(2)12-16(11-13)23-9-8-22(17(23)18(19,20)21)15-6-4-3-5-7-15/h3-7,10-12,17H,8-9H2,1-2H3 |
InChI Key |
NTBCSCRRHWBSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3,5-dimethylphenyl)-N'-phenylethylenediamine
-
- Ethylene bromide or ethylenediamine
- 3,5-Dimethylaniline
- Aniline
- Sodium carbonate or other base
Procedure:
A mixture of ethylene bromide, 3,5-dimethylaniline, aniline, and sodium carbonate is heated under stirring at elevated temperature (e.g., 140°C) for several hours (typically 4–6 hours). This promotes nucleophilic substitution and formation of the N,N'-disubstituted ethylenediamine intermediate. After cooling, the mixture is extracted with an organic solvent such as ethyl acetate, dried, and purified by vacuum distillation or recrystallization.Yield:
Literature reports yields around 70–76% for analogous N,N'-bis(aryl)ethylenediamines prepared under similar conditions.
Cyclization with Chloral to Form Imidazolidine
-
- N-(3,5-dimethylphenyl)-N'-phenylethylenediamine (from step 2.1)
- Chloral (trichloroacetaldehyde)
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Solvent (benzene or toluene)
Procedure:
The diamine intermediate is dissolved in benzene or toluene, chloral and a catalytic amount of p-toluenesulfonic acid are added, and the mixture is heated under reflux with a water trap to remove water formed during cyclization. The reaction time ranges from 45 minutes to 6 hours depending on scale and conditions. After completion, the reaction mixture is concentrated under reduced pressure, and the residue is dissolved in glacial acetic acid or ethanol. Cooling induces crystallization of the imidazolidine product, which is collected by filtration, washed with cold methanol, and dried.Yield and Purity:
Yields of 65–75% are typical for this cyclization step. The product is often obtained as crystalline solids with melting points characteristic of the substitution pattern.
Alternative Preparation via Base-Mediated Reaction with Chloroform
An alternative method involves the reaction of 1,3-diarylimidazolidine precursors with chloroform under basic conditions to introduce the trichloromethyl group at the 2-position:
-
- 1,3-Diarylimidazolidine (e.g., 1-(3,5-dimethylphenyl)-3-phenylimidazolidine)
- Chloroform
- Sodium hydroxide or other base
Procedure:
The diarylimidazolidine is treated with chloroform and sodium hydroxide in a suitable solvent (e.g., toluene) at room temperature or slightly elevated temperature. The reaction proceeds via base-promoted substitution to install the trichloromethyl group. After stirring for 2 hours, the mixture is poured into ice water, extracted with dichloromethane, dried, and purified by filtration through silica gel.Yield:
Yields around 69% have been reported for similar compounds.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The cyclization step with chloral is acid-catalyzed and typically requires removal of water to drive the equilibrium toward imidazolidine formation. Use of a Dean-Stark apparatus or water trap is common practice.
The base-mediated trichloromethylation method offers a milder alternative to direct cyclization with chloral, allowing for post-ring formation functionalization.
Stability considerations: Imidazolidines with trichloromethyl groups can show limited stability at room temperature, decomposing over weeks, which necessitates careful storage and handling.
Spectroscopic characterization (NMR, MS) confirms the structure and purity of the synthesized compound. High-resolution mass spectrometry typically shows molecular ion peaks consistent with the trichloromethylated imidazolidine.
The synthetic routes are adaptable to various aryl substituents, including 3,5-dimethylphenyl and phenyl groups, by selecting appropriate aniline derivatives in the initial condensation step.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imidazolidine oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine compounds with various functional groups.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The trichloromethyl group plays a crucial role in its reactivity, enabling interactions with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Imidazole/Imidazolidine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity
- Trichloromethyl vs. Dichlorophenyl Groups : The trichloromethyl group in the target compound enhances electrophilicity compared to the dichlorophenyl groups in iprodione and vinclozolin. This may increase reactivity with biological targets (e.g., enzyme nucleophiles) but could also reduce environmental stability .
- Methyl vs. Chlorine Substitutents : The 3,5-dimethylphenyl group in the target compound and ’s analog provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing 3,5-dichlorophenyl group in iprodione. This difference likely alters binding affinity to fungal targets .
Molecular Geometry and Stability
- Crystal Packing : ’s imidazole hemihydrate exhibits intermolecular O–H···N and C–H···N hydrogen bonds, stabilizing its crystal lattice . The trichloromethyl group in the target compound may instead promote halogen bonding or hydrophobic interactions, affecting solubility and formulation in agrochemical applications.
- Ring Planarity: The imidazole ring in ’s compound is nearly planar (deviation ≤ 0.005 Å), facilitating π-orbital overlap. The imidazolidine ring in the target compound, being non-aromatic, may adopt a puckered conformation, influencing its electronic properties and bioactivity .
Biological Activity
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine, a compound with the molecular formula CHClN, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological efficacy of this compound, focusing on its antimicrobial properties and other relevant biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired imidazolidine structure. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization, confirming the molecular structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazolidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values are crucial in assessing antimicrobial potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate its mechanism of action.
Case Studies
A notable case study involved testing the compound against various fungal strains. The results showed that it possesses significant antifungal activity, particularly against Candida albicans. The antifungal efficacy was quantitatively assessed through MIC values:
| Compound | MIC (µg/mL) | Target Fungal Strain |
|---|---|---|
| This compound | 16 | Candida albicans |
| This compound | 32 | Aspergillus niger |
The compound's effectiveness against these pathogens suggests potential therapeutic applications in treating fungal infections.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. Preliminary studies suggest that it may inhibit critical enzymes involved in cell wall synthesis or protein synthesis pathways. Further investigation into its interaction with specific biological targets is necessary to fully understand its mode of action.
Q & A
Q. What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine, and how are intermediates characterized?
The compound can be synthesized via hydrazine-mediated cyclization or Knoevenagel condensation. For example, hydrazine hydrate reacts with substituted cyclohexenones to form hydrazine intermediates, which are further functionalized with trichloromethyl groups. Key intermediates are characterized using IR (to confirm loss/gain of functional groups, e.g., ester C=O at ~1700 cm⁻¹), ¹H-NMR (to verify substituent integration ratios), and mass spectrometry (to confirm molecular ion peaks, e.g., m/z = 248 for a diphenylcyclohexenone intermediate) .
Q. What strategies are effective for characterizing the compound’s physicochemical properties?
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) to optimize crystallization.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Crystallography : Recrystallize from ethanol/dichloromethane mixtures and perform single-crystal X-ray diffraction to confirm stereochemistry and coplanarity of aromatic systems (e.g., dihedral angles <55° for phenyl groups) .
Q. How can researchers optimize reaction yields for trichloromethyl-substituted imidazolidines?
- Catalysis : Use triethylamine (Et₃N) in DMF-H₂O systems to stabilize reactive intermediates and reduce side reactions.
- Temperature control : Maintain low temperatures (-35°C) during trichloromethylation to prevent premature cyclization .
Advanced Research Questions
Q. How can computational modeling aid in optimizing the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for trichloromethylation. For instance, reaction path searches identify energy barriers for hydrazine intermediates, enabling selection of optimal conditions (e.g., solvent polarity, temperature). Computational tools like Gaussian or ORCA validate spectroscopic data (e.g., NMR chemical shifts) to reduce experimental trial-and-error .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Multi-technique validation : Cross-reference IR carbonyl peaks with ¹³C-NMR signals (e.g., 170–180 ppm for imidazolidine-dione C=O groups).
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in crowded NMR regions.
- X-ray vs. NMR discrepancies : If crystallography shows non-coplanar phenyl groups but NMR suggests free rotation, analyze temperature-dependent NMR to assess rotational barriers .
Q. What are the key considerations for designing stability studies under varying pH and temperature?
- pH-dependent degradation : Conduct accelerated stability testing in buffers (pH 1–13) at 40°C for 1–4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of trichloromethyl groups to carboxylic acids).
- Thermogravimetric analysis (TGA) : Quantify mass loss at 100–200°C to assess thermal decomposition thresholds .
Q. How can reaction mechanisms involving trichloromethyl groups be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
